XLogP3-AA Lipophilicity: 4.9 vs. 0.6 (Gefapixant) and 1.1 (Camlipixant) – CNS Permeability Differentiation
The computed XLogP3-AA for N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is 4.9, compared to 0.6 for gefapixant (AF-219/MK-7264) and 1.12 for camlipixant (BLU-5937) [1] [2] [3]. This 3.8–4.3 log unit higher lipophilicity predicts substantially greater blood–brain barrier permeability (log BB), positioning the compound as a preferential choice for central P2X3 target engagement studies where current clinical-stage antagonists are peripherally restricted.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | Gefapixant XLogP = 0.6; Camlipixant XLogP = 1.12 |
| Quantified Difference | ΔXLogP = +4.3 (vs. gefapixant); ΔXLogP = +3.8 (vs. camlipixant) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator XLogP from IUPHAR Guide to Pharmacology |
Why This Matters
Procurement of a high-logP scaffold enables CNS-relevant P2X3 pharmacology studies that are inaccessible with the peripherally restricted clinical comparators.
- [1] PubChem. CID 7501971. XLogP3-AA: 4.9. https://pubchem.ncbi.nlm.nih.gov/compound/7501971 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Gefapixant – Ligand Page. XLogP: 0.6. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10342 View Source
- [3] IUPHAR/MMV Guide to Malaria Pharmacology. Camlipixant – Ligand Page. XLogP: 1.12. https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=10836 View Source
